4-((3-Chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-ol synthesis pathway
4-((3-Chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-ol synthesis pathway
An In-depth Technical Guide to the Synthesis of 4-((3-Chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-ol (Vandetanib)
Abstract
Vandetanib (CAS No: 443913-73-3), marketed as Caprelsa®, is a pivotal once-daily oral anticancer agent renowned for its multi-kinase inhibitory action.[1][2] It primarily targets the Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and the Rearranged during Transfection (RET) proto-oncogene, thereby disrupting tumor angiogenesis and cell proliferation.[1][3] Its approval for the treatment of symptomatic or progressive medullary thyroid cancer underscores its therapeutic importance.[1] This technical guide provides a comprehensive overview of the synthetic pathways leading to Vandetanib, designed for researchers, chemists, and professionals in drug development. It delves into the predominant convergent synthesis strategy, explores a more modern and efficient route involving a Dimroth rearrangement, and provides detailed experimental protocols. The discussion emphasizes the rationale behind key strategic decisions, reaction mechanisms, and process optimization, offering a holistic view of the chemical manufacturing landscape for this significant pharmaceutical agent.
Introduction
Chemical Identity and Significance
Vandetanib is a substituted 4-anilinoquinazoline, a chemical scaffold common to many tyrosine kinase inhibitors (TKIs) like gefitinib and erlotinib.[4] Its unique substitution pattern, featuring a 3-chloro-2-fluorophenyl group at the 4-amino position and a 7-methoxy-6-hydroxy quinazoline core, is crucial for its specific binding affinity and inhibitory profile against key oncogenic kinases.[3] By simultaneously blocking VEGFR- and EGFR-mediated signaling pathways, Vandetanib exerts a dual effect: it inhibits the formation of new blood vessels that supply tumors (anti-angiogenesis) and directly curtails the growth and survival of cancer cells.[3] Its potent activity against RET tyrosine kinase makes it particularly effective in medullary thyroid carcinomas, where RET mutations are a primary driver of the disease.[3]
Overview of Synthetic Challenges and Strategies
The synthesis of a multi-substituted, heteroaromatic compound like Vandetanib presents several challenges. Key among these are:
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Regiocontrol: The precise and controlled introduction of four different substituents onto the quinazoline ring system.
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Reaction Conditions: The need for robust and scalable reactions that avoid harsh conditions which could degrade sensitive functional groups.
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Purification: Efficient removal of starting materials, by-products, and potential impurities from structurally similar intermediates.[2]
Two primary strategies have emerged to address these challenges. The most established is a convergent synthesis , which involves the independent preparation of the quinazoline core and the aniline side chain, followed by their coupling in a late-stage key step. A more recent and efficient alternative utilizes a microwave-assisted Dimroth rearrangement to construct the quinazoline core, significantly reducing the number of synthetic steps.[4] This guide will explore both methodologies in detail.
Retrosynthetic Analysis
A logical approach to understanding the synthesis of Vandetanib is to deconstruct the molecule into its primary building blocks. The retrosynthetic analysis reveals two main disconnections around the core 4-anilinoquinazoline structure.
Caption: Flowchart of the convergent Vandetanib synthesis.
Synthesis of the Quinazoline Core
The synthesis typically begins with a commercially available, appropriately substituted benzene ring, such as a derivative of vanillic acid (4-hydroxy-3-methoxybenzoic acid).
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Nitration: An electrophilic aromatic substitution introduces a nitro group ortho to the hydroxyl group, yielding 2-nitro-4-hydroxy-5-methoxybenzoic acid. This step is crucial for positioning the future amine for cyclization.
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Reduction: The nitro group is reduced to an amine (e.g., using iron in acetic acid or catalytic hydrogenation) to form 2-amino-4-hydroxy-5-methoxybenzoic acid (a substituted anthranilic acid).
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Cyclization: The anthranilic acid is heated with formamidine acetate. The amino group displaces ammonia from formamidine, and subsequent intramolecular cyclization and dehydration forms the 7-methoxy-6-hydroxyquinazolin-4-one ring system. [5]4. Protection & Chlorination: The phenolic hydroxyl group is often protected as an acetate ester to prevent side reactions. The hydroxyl group at C4 (in its tautomeric amide form) is then converted to a reactive chloride using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). This step activates the C4 position for nucleophilic attack. [6]
Detailed Protocol: Chlorination of the Quinazolinone Core
Objective: To synthesize 4-chloro-7-methoxyquinazolin-6-yl acetate from 7-methoxy-6-acetoxyquinazolin-4-one.
Materials:
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7-methoxy-6-acetoxyquinazolin-4-one (1.0 equiv)
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Thionyl chloride (SOCl₂, 5-10 equiv)
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N,N-Dimethylformamide (DMF, catalytic amount)
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Toluene or Dichloromethane (DCM, anhydrous)
Procedure:
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To a stirred suspension of the quinazolinone intermediate in anhydrous toluene, add a catalytic amount of DMF.
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Slowly add thionyl chloride dropwise at room temperature under an inert atmosphere (e.g., Nitrogen or Argon). Causality: DMF acts as a catalyst by forming the Vilsmeier reagent, which is a more potent electrophile and facilitates the chlorination.
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Heat the reaction mixture to reflux (approx. 80-110 °C, depending on the solvent) and monitor the reaction progress by TLC or HPLC until the starting material is consumed (typically 2-4 hours).
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Cool the mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure.
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The crude solid residue is then triturated with a non-polar solvent like hexane or ether, filtered, and dried under vacuum to yield the 4-chloroquinazoline intermediate, which is often used in the next step without further purification.
The Key Coupling Reaction (SNAr)
The cornerstone of this pathway is the nucleophilic aromatic substitution reaction between the synthesized 4-chloroquinazoline intermediate and 3-chloro-2-fluoroaniline.
Mechanism: The electron-withdrawing nature of the quinazoline ring system makes the C4 position highly electrophilic. The amino group of the aniline acts as a nucleophile, attacking the C4 carbon and displacing the chloride leaving group. The reaction is typically carried out in a polar aprotic solvent like isopropanol or acetonitrile at elevated temperatures. [5]
Detailed Protocol: SNAr Coupling
Objective: To synthesize 4-((3-chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate.
Materials:
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4-chloro-7-methoxyquinazolin-6-yl acetate (1.0 equiv)
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3-chloro-2-fluoroaniline (1.0-1.2 equiv)
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Isopropanol (solvent)
Procedure:
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Suspend the 4-chloroquinazoline intermediate and 3-chloro-2-fluoroaniline in isopropanol.
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Heat the mixture to reflux (approx. 80-90 °C) under an inert atmosphere. The reaction often generates HCl, which can protonate the product, driving it out of solution as a hydrochloride salt. [5]3. Monitor the reaction by HPLC for 4-6 hours until completion.
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Cool the reaction mixture. The product hydrochloride salt typically precipitates.
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Collect the precipitate by filtration, wash with cold isopropanol, and dry.
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The salt can be neutralized by treatment with an aqueous base (e.g., NaHCO₃) to yield the free base product.
Final Synthetic Steps
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Hydrolysis: The acetate protecting group on the C6 hydroxyl is removed under basic conditions, for example, using methanolic ammonia or sodium hydroxide, to reveal the free phenol, yielding 4-((3-chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-ol. [5]2. Side Chain Installation: The final piperidine-containing side chain is installed via a Williamson ether synthesis. The C6 hydroxyl is deprotonated with a base like potassium carbonate (K₂CO₃), and the resulting phenoxide is reacted with a suitable electrophile, such as 1-(chloromethyl)-4-methylpiperidine or its equivalent tosylate.
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Alternative Final Step - Reductive Amination: Some routes install a piperidinemethanol side chain and then perform a final N-methylation. This is achieved through reductive amination with formaldehyde and a reducing agent like sodium cyanoborohydride or formic acid. [4]
Alternative Synthesis via Dimroth Rearrangement
To overcome the limitations of the multi-step convergent route, such as the use of harsh chlorinating agents and numerous protection/deprotection steps, a more elegant synthesis has been developed. [4]This route leverages a microwave-assisted Dimroth rearrangement to construct the quinazoline core efficiently.
Rationale and Advantages
The Dimroth rearrangement pathway offers several key advantages:
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Fewer Steps: The synthesis is accomplished in 9 steps compared to 12-14 in some traditional routes. [4]* Reduced Purification: Only four steps in a reported synthesis required chromatographic purification. [4]* Milder Conditions: It avoids the use of harsh reagents like thionyl chloride.
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Improved Efficiency: The key rearrangement step is accelerated by microwave irradiation, significantly reducing reaction times. [4]
Pathway Overview
This route begins with a different precursor and builds the quinazoline ring via a formamidine intermediate, which then rearranges to the final scaffold.
Caption: Flowchart of the Vandetanib synthesis via Dimroth rearrangement.
The key step involves reacting an N-arylformamidine with a substituted aminobenzonitrile. Under microwave heating, this mixture undergoes cyclization and rearrangement to directly form the 4-anilinoquinazoline core, bypassing the need for a 4-chloro intermediate. [4]
Purification and Characterization
Regardless of the synthetic route, rigorous purification and characterization are essential to meet pharmaceutical standards.
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Purification: Common techniques include recrystallization for crystalline solids and silica gel column chromatography for purifying amorphous intermediates or removing closely related impurities. [4]* Characterization: The identity and purity of Vandetanib and its key intermediates are confirmed using a suite of analytical methods, including:
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Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm the chemical structure.
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Mass Spectrometry (MS): To verify the molecular weight. [6] * Elemental Analysis: To confirm the elemental composition. [6] * High-Performance Liquid Chromatography (HPLC): To determine purity and quantify impurities.
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Impurity Profile: Potential process-related impurities include starting materials and intermediates. Degradation impurities can also form, such as N-desmethylvandetanib (a known metabolite) and vandetanib-N-oxide. [2][7]These must be identified, quantified, and controlled within acceptable limits.
Comparative Summary of Synthetic Routes
The choice of a synthetic route for industrial-scale production depends on factors like cost, efficiency, safety, and environmental impact.
| Parameter | Convergent Pathway | Dimroth Rearrangement Pathway |
| Typical No. of Steps | 12 - 14 | 9 |
| Key Intermediate | 4-Chloroquinazoline | N-Arylformamidine |
| Key Reaction | SNAr Coupling | Microwave-Assisted Rearrangement |
| Reagents of Note | SOCl₂ or POCl₃ (Harsh) | DMF-DMA, Microwave (Milder) |
| Purification | Multiple chromatographic steps often required | Fewer chromatographic steps reported [4] |
| Overall Yield | 4–20% (Reported range) [4] | ~7% (Reported) [4] |
| Scalability | Well-established but can be cumbersome | Potentially more efficient for large-scale synthesis |
Conclusion
The synthesis of Vandetanib (4-((3-chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-ol) has evolved from traditional, linear/convergent sequences to more sophisticated and efficient modern methodologies. The classic convergent pathway, while robust and reliable, involves a significant number of steps and the use of harsh reagents. In contrast, the innovative application of the Dimroth rearrangement, particularly with microwave assistance, provides a faster and more streamlined approach that is highly attractive for industrial production. [4]This alternative route reduces the number of synthetic operations and purification steps, aligning with the principles of green chemistry and process efficiency. Continued research in this area will likely focus on further optimizing reaction conditions, minimizing waste, and developing even more convergent and atom-economical pathways to this vital anticancer therapeutic.
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